4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine
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Description
The compound “4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine” is a complex organic molecule that contains a piperidine ring, which is a common feature in many biologically active compounds . It also contains sulfonyl fluoride groups, which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonyl fluorides, a component of this compound, can be produced through direct fluorosulfonylation with fluorosulfonyl radicals . This has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the piperidine ring and the sulfonyl fluoride groups. The piperidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Sulfonyl fluorides, which are part of this compound, can participate in various chemical reactions. They have been used in direct fluorosulfonylation reactions with fluorosulfonyl radicals .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Analytical Applications : The research on the synthesis of fluorine-substituted compounds, including derivatives of the 4-({[(4-Fluorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine, has shown promising antimicrobial activities against pathogenic bacteria and fungi. These compounds were synthesized using a condensation process and characterized using various spectroscopic methods (Makki et al., 2016).
Development of Fluorescent pH Sensors : Derivatives of the 4-piperidine-naphthalimide, with potential acceptors for hydrogen bonding, have been synthesized to serve as novel fluorescent pH sensors. These compounds exhibit strong fluorescence quench and some red shift in weakly acidic conditions, indicating their potential application in pH sensing (Cui et al., 2004).
Biological Evaluation and Applications
Antibacterial and Anticancer Agents : Synthesis of 1,3,4-oxadiazole bearing compounds, including derivatives of this compound, has shown significant biological activities. These compounds were evaluated for their antibacterial properties and as potential anticancer agents, indicating their versatility in medicinal chemistry applications (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Applications : Research has also focused on synthesizing derivatives of this compound as enzyme inhibitors. These compounds have been evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for treating diseases such as Alzheimer's (Khalid et al., 2014).
Properties
IUPAC Name |
[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O5S2/c18-14-6-8-17(9-7-14)27(23,24)25-19-15-10-12-20(13-11-15)26(21,22)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMKYZZYLZHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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